3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
Description
3-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3 and a piperazine moiety linked via a propanone bridge. The triazolopyrimidine scaffold is known for its role in modulating biological activities, particularly in kinase inhibition and receptor binding . This compound’s structural complexity arises from the integration of a triazole ring (providing metabolic stability) and a pyrimidine ring (enhancing π-π stacking interactions with biological targets). The piperazine group contributes to solubility and pharmacokinetic properties, while the phenyl substituents likely enhance lipophilicity and target affinity .
Properties
IUPAC Name |
3-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c31-20(12-11-18-7-3-1-4-8-18)28-13-15-29(16-14-28)22-21-23(25-17-24-22)30(27-26-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBHKDQJUIOVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
Similar compounds have been reported to interact with their targets through specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been reported to have a wide range of applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous derivatives reported in the literature. Key differences lie in substituent patterns, core heterocycles, and pharmacological profiles.
Table 1: Structural and Functional Comparison
*LogP values are estimated based on substituent contributions.
Key Findings
Core Heterocycle Influence: The triazolo[4,5-d]pyrimidine core in the target compound confers greater metabolic stability compared to pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 4-Imino-1-p-tolyl...), which are prone to redox-mediated degradation . Pyrazolo-triazolo-pyrimidine hybrids (e.g., compound 7 and 9 in ) exhibit isomer-specific activities; the triazolo[4,5-d]pyrimidine scaffold avoids such isomerization pitfalls .
Substituent Effects: Phenyl vs. Piperazine Linker: The piperazine-propanone bridge enhances conformational flexibility, likely improving binding to hinge regions in kinase targets compared to rigid analogs like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .
The absence of electron-withdrawing groups (e.g., nitro or cyano) in its structure may reduce off-target toxicity compared to related triazolopyrimidines .
Methodological Considerations
Structural characterization of such compounds often relies on X-ray crystallography (e.g., SHELX , PHENIX ) and NMR spectroscopy. For instance, the isomerization behavior of pyrazolo-triazolo-pyrimidines () was confirmed via crystallographic data refined using SHELXL . Computational tools like PHASER and CCP4 further aid in modeling receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
